molecular formula C21H30N4O3 B4318555 N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE

Cat. No.: B4318555
M. Wt: 386.5 g/mol
InChI Key: XYCQHNFBOVRLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, dimethoxyphenyl ring, and a cyclohexylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with methoxy groups to introduce the dimethoxy functionality.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts under controlled conditions.

    Formation of the Piperazine Ring: The cyclohexylpiperazine moiety is synthesized through a cyclization reaction involving appropriate amine precursors.

    Final Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the cyclohexylpiperazine intermediate using acylation reactions to form the desired compound.

Industrial Production Methods

Industrial production of This compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE: can be compared with other similar compounds, such as:

    N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide: This compound has a similar structure but with a methyl group instead of a cyclohexyl group, leading to different chemical and biological properties.

    N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide: This compound features a phenyl group, which can influence its reactivity and interactions with biological targets.

The uniqueness of This compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-cyclohexylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-27-19-12-16(14-22)18(13-20(19)28-2)23-21(26)15-24-8-10-25(11-9-24)17-6-4-3-5-7-17/h12-13,17H,3-11,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCQHNFBOVRLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCN(CC2)C3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE
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N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE
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N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE
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N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE
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N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE
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N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(4-CYCLOHEXYL-1-PIPERAZINYL)ACETAMIDE

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